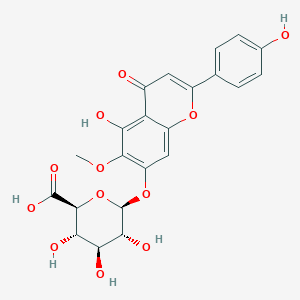

Hispidulin 7-glucuronide

Description

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid has been reported in Pedalium murex, Fernandoa adenophylla, and Centaurea raphanina with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEZRDBRYNJUDQ-QSUZLTIMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345727 | |

| Record name | Hispidulin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-76-7 | |

| Record name | Hispidulin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31105-76-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Provenance of Hispidulin 7-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological sources of Hispidulin 7-glucuronide, a naturally occurring flavonoid with potential therapeutic applications. The document details its plant origins, offers insights into its biosynthesis, and presents methodologies for its extraction and analysis, addressing the critical needs of researchers and professionals in the field of drug discovery and development.

Primary Biological Sources of this compound

This compound is a phenolic compound primarily synthesized by plants. Extensive phytochemical analyses have identified its presence in several plant species, establishing them as the principal biological sources for this compound.

Key Plant Sources:

-

Genus Salvia (Lamiaceae family): Various species within the Salvia genus, commonly known as sage, are significant producers of this compound. Notably, it has been identified as a key compound in Salvia officinalis (common sage) through ultra-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry (UPLC-PDA-ESi-MS) analysis. The presence of hispidulin and its derivatives is a characteristic feature of this genus[1].

-

Fernandoa adenophylla : The leaves and branches of this plant have been found to contain Hispidulin 7-O-β-glucuronide[2].

-

Pedalium murex : This medicinal plant is another confirmed source of this compound[3].

-

Centaurea raphanina : This species of the Centaurea genus also produces this compound[3].

-

Clerodendrum viscosum : This plant has been reported to contain Hispidulin 7-O-glucuronide[4].

While the aglycone, hispidulin, is more widely distributed across the plant kingdom, its glucuronidated form appears to be more specific to the aforementioned species.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound in its natural sources. However, data for the closely related compound, hispidulin 7-O-glucoside, in Salvia plebeia can provide a contextual reference for the potential concentrations of hispidulin conjugates in the Salvia genus.

| Plant Source | Compound | Concentration (mg/100g DW) | Method of Analysis |

| Salvia plebeia | Hispidulin 7-O-glucoside | 2281.0 | UPLC-DAD-QTOF/MS |

Note: This data is for Hispidulin 7-O-glucoside, not this compound. Further targeted quantitative studies are required to determine the precise concentrations of this compound in its source plants.

Biosynthesis of this compound

The biosynthesis of this compound in plants follows the general flavonoid biosynthetic pathway, culminating in a glucuronidation step.

Biosynthetic Pathway:

The pathway begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to p-Coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway. Chalcone synthase (CHS) and chalcone isomerase (CHI) are key enzymes that lead to the formation of naringenin, a central precursor. Subsequent enzymatic reactions involving flavone synthase (FNS), flavonoid 3'-hydroxylase (F3'H), and an O-methyltransferase (OMT) lead to the synthesis of hispidulin.

The final and crucial step is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of hispidulin. This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT) , which utilizes UDP-glucuronic acid (UDPGA) as the sugar donor. UGTs are a large family of enzymes responsible for the glycosylation of a wide range of secondary metabolites in plants, thereby altering their solubility, stability, and biological activity.

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve chromatographic techniques. Below are generalized protocols based on established methods for flavonoid analysis.

Extraction of this compound from Plant Material

Objective: To extract flavonoid glycosides, including this compound, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves of Salvia officinalis)

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Weigh 1 gram of the dried, powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

-

Combine the supernatants from all three extractions.

-

Filter the combined extract through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS analysis.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To separate and quantify this compound in the plant extract.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 10% B

-

5-30 min: 10-40% B

-

30-40 min: 40-80% B

-

40-45 min: 80% B

-

45-50 min: 80-10% B

-

50-60 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm and 340 nm (or scanning from 200-400 nm to determine the optimal wavelength).

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Inject the prepared plant extract and the standards into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Calculate the concentration of this compound in the sample by interpolating its peak area into the calibration curve.

Identification and Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of this compound and provide a more sensitive detection method.

Instrumentation:

-

LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

LC Conditions:

-

Similar to the HPLC-DAD method, but may require optimization for compatibility with the MS interface.

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For example, the precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated by fragmentation of the glycosidic bond and the flavonoid backbone.

Workflow Diagram for Extraction and Analysis:

Conclusion

This compound is a plant-derived flavonoid with confirmed presence in several medicinal plants, most notably within the Salvia genus. While quantitative data for this specific compound remains scarce, established analytical methodologies provide a clear path for its future quantification and isolation. Understanding the biological sources and biosynthetic pathways of this compound is fundamental for harnessing its potential in pharmaceutical research and development. This guide provides a foundational framework for scientists and researchers to build upon in their exploration of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Treatment opportunities with Fernandoa adenophylla and recent novel approaches for natural medicinal phytochemicals as a drug delivery system [explorationpub.com]

- 3. This compound | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. neist.res.in [neist.res.in]

The Natural Occurrence of Hispidulin 7-Glucuronide in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of Hispidulin 7-glucuronide, a significant flavonoid, in various plant species. This document details its presence in the botanical world, presents quantitative data for related compounds, outlines comprehensive experimental protocols for its isolation and analysis, and illustrates its biosynthetic origins and role in plant physiology through detailed diagrams.

Natural Distribution of this compound

This compound has been identified in a select number of plant species, primarily within the Lamiaceae and Asteraceae families. Its presence is of particular interest to researchers due to the potential pharmacological activities associated with both the aglycone, hispidulin, and its glycosidic forms.

Table 1: Documented Plant Sources of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Lamiaceae | Salvia | officinalis | Leaves | [1] |

| Lamiaceae | Clerodendrum | viscosum | Not Specified | [2] |

| Pedaliaceae | Pedalium | murex | Not Specified | |

| Bignoniaceae | Fernandoa | adenophylla | Not Specified | |

| Asteraceae | Centaurea | raphanina | Not Specified |

Quantitative Analysis

Direct quantitative data for this compound in plant materials is scarce in publicly available literature. However, to provide a comparative context for researchers, the following table presents quantitative data for Luteolin 7-O-glucuronide, a structurally analogous flavonoid glucuronide, found in Salvia species. This data can serve as a valuable proxy for estimating potential yields of this compound.

Table 2: Quantitative Data for the Structurally Similar Luteolin 7-O-glucuronide in Salvia Species

Disclaimer: The following data is for Luteolin 7-O-glucuronide and is provided as a representative example due to the lack of specific quantitative data for this compound.

| Genus | Species | Population/Cultivar | Plant Part | Concentration (mg/g Dry Weight) | Analytical Method | Reference(s) |

| Salvia | fruticosa | SF-S | Leaves | 0.41 | UHPLC-DAD-ESI-MS | [3] |

| Salvia | fruticosa | SF-A | Leaves | 2.16 | UHPLC-DAD-ESI-MS | [3] |

Experimental Protocols

This section outlines a comprehensive, multi-step protocol for the extraction, isolation, and quantification of this compound from plant materials, based on established methodologies for flavonoid glycosides.

Extraction

Objective: To efficiently extract this compound from the plant matrix. Ultrasound-assisted extraction is recommended for its efficiency at lower temperatures, which minimizes degradation of the target compound.

Protocol:

-

Sample Preparation: Air-dry the collected plant material (e.g., leaves of Salvia officinalis) at room temperature in a well-ventilated area, shielded from direct sunlight. Grind the dried material into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare a 70% (v/v) methanol in water solution. This solvent polarity is generally effective for the extraction of flavonoid glycosides.

-

Ultrasound-Assisted Extraction:

-

Add the powdered plant material to the extraction solvent in a flask at a solid-to-liquid ratio of 1:20 (w/v).

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 30 minutes at a controlled temperature of 40°C.

-

Following sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Pool the supernatants from all three extractions.

-

-

Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation and Purification

Objective: To isolate this compound from the crude extract. This protocol utilizes macroporous resin chromatography followed by gel filtration, a common and effective strategy for purifying flavonoid glycosides.

Protocol:

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in a minimal amount of 50% methanol.

-

Load the dissolved extract onto a pre-equilibrated NKA-9 macroporous resin column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the flavonoid fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the target compound.

-

Combine the fractions rich in this compound and concentrate under reduced pressure.

-

-

Gel Filtration Chromatography:

-

Dissolve the enriched fraction in a small volume of methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol at a constant flow rate.

-

Collect fractions and monitor for the presence of the pure compound using an appropriate analytical method (e.g., HPLC-UV).

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Quantification

Objective: To accurately quantify the concentration of this compound in the plant extract using Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry detection (UPLC-PDA-MS).

Protocol:

-

Instrumentation:

-

UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

-

Mass spectrometer (e.g., Quadrupole Time-of-Flight) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A linear gradient starting from 5% B to 95% B over a suitable time frame (e.g., 15 minutes) to ensure separation of the target analyte from other compounds.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 2 µL.

-

-

Detection:

-

PDA Detection: Monitor at the maximum absorbance wavelength for this compound (typically around 330-350 nm).

-

MS Detection (Negative ESI mode):

-

Scan range: m/z 100-1000.

-

Monitor for the deprotonated molecular ion [M-H]⁻ of this compound (C₂₂H₂₀O₁₂, MW: 476.39 g/mol ; expected m/z ≈ 475.08).

-

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.

-

Inject the prepared plant extract samples.

-

Calculate the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.

-

Visualizations

Biosynthesis of Flavonoid Glucuronides

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, culminating in a glucuronidation step catalyzed by a UDP-glucuronosyltransferase (UGT).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound in plant material.

References

Hispidulin 7-glucuronide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidulin 7-glucuronide, a flavonoid glycoside, is a significant bioactive compound found in various medicinal plants. As a derivative of the well-researched flavone hispidulin, it is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols and analyses of its metabolic fate and signaling pathway interactions are presented to support further research and drug development endeavors.

Chemical Structure and Identification

This compound is structurally characterized by a hispidulin aglycone linked to a glucuronic acid moiety at the 7-hydroxyl position.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl]oxy}oxane-2-carboxylic acid | [1] |

| Molecular Formula | C₂₂H₂₀O₁₂ | [1][2] |

| CAS Number | 31105-76-7 | [1][2] |

| SMILES | COc1c(O)c2C(=O)C=C(Oc2cc1O[C@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O">C@HC(=O)O)c4ccc(O)cc4 | [3] |

| InChI Key | GVEZRDBRYNJUDQ-QSUZLTIMSA-N | [3] |

| Synonyms | 6-O-Methylscutellarin, Dinatin 7-glucuronide | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and formulation development. While experimental data for some properties are limited, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of this compound and Hispidulin

| Property | This compound | Hispidulin | Source |

| Molecular Weight | 476.39 g/mol | 300.26 g/mol | [2][4] |

| Physical Form | Solid | Powder | [3][5] |

| Storage Temperature | -20°C | -20°C | [2][5] |

| Solubility | Sparingly soluble in aqueous buffers | Soluble in DMSO (~30 mg/mL), sparingly soluble in aqueous buffers (~0.25 mg/mL in 1:3 DMSO:PBS) | [6] |

| Melting Point | Not available | 272-273 °C | [4] |

| XlogP (predicted) | 1.1 | Not available | [7] |

Biological Activities and Signaling Pathways

This compound is presumed to share biological activities with its aglycone, hispidulin, which is known for its anti-inflammatory, antioxidant, and anticancer effects. It is suggested that this compound may be hydrolyzed to hispidulin in vivo to exert its biological functions.

Anti-inflammatory Activity

Hispidulin has been shown to inhibit key inflammatory pathways. One of the primary mechanisms is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Antioxidant Activity

Hispidulin demonstrates significant antioxidant properties by scavenging free radicals and protecting against oxidative stress.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the quantification of hispidulin in plant extracts involves reverse-phase HPLC.[8]

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 336 nm.

-

Standard Preparation: A stock solution of hispidulin (e.g., 3 mg/mL in methanol) is prepared and serially diluted to create a calibration curve.

-

Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), filtered, and injected into the HPLC system.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Metabolism and Pharmacokinetics

Limited data is available on the specific pharmacokinetics of this compound. However, studies on related flavonoids suggest that glucuronides can be hydrolyzed by gut microbiota or enzymes in the body to release the aglycone, hispidulin. The metabolism of hispidulin itself has been studied, indicating O-demethylation and ring-opening as potential degradation pathways.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its likely anti-inflammatory and antioxidant properties. While much of the detailed mechanistic understanding is derived from studies on its aglycone, hispidulin, this guide provides a foundational understanding for researchers. Further investigation into the specific pharmacokinetic profile and biological activities of the glucuronide form is warranted to fully elucidate its therapeutic potential. The provided experimental frameworks can serve as a starting point for such future research.

References

- 1. This compound | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 31105-76-7 | Hispidulin 7-O-glucuronide [phytopurify.com]

- 3. This compound ≥95% (LC/MS-ELSD) | 31105-76-7 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Hispidulin = 98 HPLC 1447-88-7 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. PubChemLite - this compound (C22H20O12) [pubchemlite.lcsb.uni.lu]

- 8. turkjps.org [turkjps.org]

An In-depth Technical Guide to Hispidulin 7-glucuronide (CAS 31105-76-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, commercial suppliers, and biological activities of Hispidulin 7-glucuronide (CAS 31105-76-7). The information is curated for researchers and professionals in the fields of drug discovery and development, with a focus on its potential as a therapeutic agent.

Chemical and Physical Properties

This compound, also known as 6-O-Methylscutellarin or Dinatin 7-glucuronide, is a flavonoid glycoside.[1][2] Flavonoids are a class of polyphenolic compounds widely found in plants, and many exhibit a range of biological activities.[1] this compound is the 7-O-glucuronide conjugate of hispidulin. It has been identified in various plant species, including those of the Salvia genus.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 31105-76-7 | [1][2][4] |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl)oxy)oxane-2-carboxylic acid | [5] |

| Molecular Formula | C22H20O12 | [1][2][4] |

| Molecular Weight | 476.39 g/mol | [1][2][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% (LC/MS-ELSD) or 95%~99% (HPLC-DAD or HPLC-ELSD) | [1][2][4] |

| Storage Temperature | -20°C | [4] |

| InChI Key | GVEZRDBRYNJUDQ-QSUZLTIMSA-N | [4] |

| SMILES | COc1c(O)c2C(=O)C=C(Oc2cc1O[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O">C@@HC(O)=O)c4ccc(O)cc4 | [4] |

Commercial Suppliers

This compound is available from several commercial suppliers, primarily for research and development purposes. The purity and available quantities may vary between suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% (LC/MS-ELSD) | 1 mg |

| Biopurify Phytochemicals | 95%~99% | Inquire for bulk scale |

| MedChemExpress | >98% | 1 mg, 5 mg, 10 mg |

| MOLNOVA | >98% (HPLC) | Inquire for details |

| TargetMol | Not specified | 1 mg, 5 mg, 10 mg |

| Biorbyt | 96.03% | 1 mg, 5 mg, 10 mg |

Biological Activity and Experimental Protocols

Hispidulin and its glycoside, this compound, have been reported to possess several biological activities, most notably anti-inflammatory and antioxidant effects.[3][6] The following sections detail generalized experimental protocols for assessing these activities, which can be adapted for this compound.

Anti-inflammatory Activity

Hispidulin has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[7] A common method to assess this activity is through an in vitro cell-based assay.

Experimental Protocol: Inhibition of IL-6 Release in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol describes a general method for evaluating the anti-inflammatory effects of a compound by measuring its ability to inhibit the release of IL-6 from macrophages stimulated with LPS.

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture media.

-

Remove the old media from the cells and replace it with media containing various concentrations of this compound.

-

Incubate for 1-2 hours.

-

-

Stimulation:

-

Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

-

Include a vehicle control (cells treated with the solvent and LPS) and a positive control (cells treated with a known anti-inflammatory agent and LPS).

-

-

Incubation and Sample Collection:

-

Incubate the plate for 24 hours.

-

After incubation, centrifuge the plate and collect the supernatant.

-

-

Quantification of IL-6:

-

Measure the concentration of IL-6 in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-6 release for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of IL-6 release).

-

Antioxidant Activity

The antioxidant properties of flavonoids can be evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a common method for assessing the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Signaling Pathways

The biological effects of hispidulin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Hispidulin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and growth. Hispidulin has been demonstrated to inhibit this pathway, which contributes to its anti-cancer properties.[9][10]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various immune and inflammatory disorders. Hispidulin's anti-inflammatory effects may also be mediated through the modulation of this pathway.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Conclusion

This compound is a plant-derived flavonoid with significant potential for further investigation as a therapeutic agent, particularly in the areas of inflammation and cancer. This guide provides foundational technical information to support such research endeavors. The detailed chemical properties, supplier information, generalized experimental protocols, and elucidated signaling pathways offer a robust starting point for scientists and drug development professionals interested in exploring the therapeutic applications of this compound. Further research is warranted to delineate the specific mechanisms of action of the glycoside form and to translate these preclinical findings into clinical applications.

References

- 1. Glycosidic Flavonoids Analyzed with HPLC - AppNote [mtc-usa.com]

- 2. CAS 31105-76-7 | Hispidulin 7-O-glucuronide [phytopurify.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. longdom.org [longdom.org]

- 5. This compound | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antioxidant properties of hispidulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molnova.com [molnova.com]

- 8. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hispidulin induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Proliferative and Anti-Migratory Activities of Hispidulin on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biosynthetic Pathway of Hispidulin 7-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidulin, a naturally occurring flavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Its bioavailability and in vivo activity are intrinsically linked to its metabolic fate, with glucuronidation being a primary pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of hispidulin and its subsequent conversion to hispidulin 7-glucuronide. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and visualize the involved pathways to offer a thorough resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a flavonoid found in various medicinal plants, including Saussurea involucrata and species of Artemisia and Salvia.[1] It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticonvulsant, and antineoplastic properties.[1] Like many flavonoids, the in vivo efficacy of hispidulin is heavily influenced by its metabolism. Glucuronidation, the attachment of a glucuronic acid moiety, is a major phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion. The formation of this compound is a key step in its metabolic pathway. Understanding the biosynthesis of hispidulin and its subsequent glucuronidation is crucial for optimizing its therapeutic potential.

Biosynthesis of Hispidulin

The biosynthesis of hispidulin follows the general flavonoid pathway, starting from the precursor phenylalanine. This pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. The specific steps leading to hispidulin involve the formation of a flavanone intermediate, followed by hydroxylation and methylation.

The General Phenylpropanoid and Flavonoid Pathway

The biosynthesis begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA .

Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into the flavanone naringenin .

Formation of Apigenin and Scutellarein

Naringenin serves as a crucial branch-point intermediate. The flavone apigenin is formed from naringenin through the action of a flavone synthase (FNS). Apigenin is then hydroxylated at the 6-position to yield scutellarein (4',5,6,7-tetrahydroxyflavone). This hydroxylation is a critical step leading to the hispidulin backbone.

The Final Step: O-Methylation to Hispidulin

The final step in the biosynthesis of hispidulin is the methylation of the 6-hydroxyl group of scutellarein. An O-methyltransferase (OMT) catalyzes this reaction, transferring a methyl group from S-adenosyl-L-methionine (SAM) to scutellarein to form hispidulin . A specific flavone 6-O-methyltransferase (PaF6OMT) has been identified in the liverwort species Plagiochasma appendiculatum, which efficiently converts scutellarein to hispidulin with a 100% conversion rate in vitro.[2][3]

References

Hispidulin 7-Glucuronide: A Technical Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hispidulin 7-glucuronide, a flavonoid and a derivative of hispidulin, is a phenolic compound found in various medicinal plants, including those of the Salvia genus. While research into its aglycone, hispidulin, has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, scientific investigation specifically into this compound is still in its nascent stages. This technical guide provides a comprehensive review of the available literature on this compound, supplemented with in-depth data on hispidulin to infer its potential therapeutic applications. This document summarizes the known biological activities, outlines relevant experimental methodologies, and presents key data in a structured format to facilitate further research and development.

Introduction to this compound

This compound (also known as 6-O-Methylscutellarin or Dinatin 7-glucuronide) is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. Glucuronidation is a major metabolic pathway for flavonoids in vivo, which can significantly impact their solubility, bioavailability, and pharmacological effects. The addition of a glucuronic acid moiety to hispidulin at the 7-position results in the formation of this compound.

Chemical Properties:

| Property | Value |

| Chemical Formula | C₂₂H₂₀O₁₂ |

| Molecular Weight | 476.39 g/mol |

| CAS Number | 31105-76-7 |

| Synonyms | 6-O-Methylscutellarin, Dinatin 7-glucuronide |

Biological Activities and Pharmacological Potential

Direct research on the biological activities of this compound is limited. However, preliminary information from commercial suppliers and related studies suggests potential antioxidant and anti-inflammatory properties.

Anti-Inflammatory Activity

This compound is reported to possess potential anti-inflammatory activity through the inhibition of interleukin-6 (IL-6) release. IL-6 is a pleiotropic cytokine with a central role in inflammation and is implicated in a variety of inflammatory diseases. The inhibition of IL-6 production is a key target for anti-inflammatory drug development.

Antioxidant Activity

As a phenolic compound, this compound is suggested to exhibit antioxidant activity.[1][2] Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative stress, which is a contributing factor to numerous chronic diseases.

In-depth Review of Hispidulin (Aglycone) Research

To understand the potential of this compound, it is crucial to review the extensive research on its aglycone, hispidulin. It is important to note that the biological activities of the glucuronide form may differ from the aglycone due to altered pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Hispidulin has demonstrated significant anticancer effects in various cancer cell lines and animal models.[3] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[3]

Quantitative Data on Hispidulin's Anticancer Activity:

| Cancer Type | Cell Line | IC₅₀ (µM) | Observed Effects |

| Pancreatic Cancer | HUVECs | 20 | Inhibition of angiogenesis |

| Glioblastoma | - | - | Enhanced anti-tumor activity of Temozolomide |

| Ovarian Cancer | - | - | Potentiation of TRAIL-induced apoptosis |

| Non-Small-Cell Lung Cancer | NCI-H460, A549 | - | Induction of ER stress-mediated apoptosis |

Neuroprotective and Antiepileptic Activity

Hispidulin has been shown to possess neuroprotective properties and an antiepileptic profile.[3] It can penetrate the blood-brain barrier and acts as a ligand for the benzodiazepine (BZD) site of the GABAA receptor.[4]

Anti-inflammatory and Antioxidant Activities

Hispidulin exhibits potent anti-inflammatory and antioxidant activities. It can inhibit the production of pro-inflammatory mediators and scavenge free radicals.[3]

Experimental Protocols

In Vitro IL-6 Inhibition Assay

This protocol describes a general method to assess the anti-inflammatory activity of this compound by measuring its effect on IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for IL-6 Inhibition Assay:

Caption: Workflow for determining the in vitro IL-6 inhibitory activity.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without LPS and test compound) and a positive control group (with LPS and without test compound) are included.

-

Incubation: The plates are incubated for 24 hours.

-

ELISA: The cell culture supernatant is collected, and the concentration of IL-6 is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of IL-6 inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of IL-6 production) is determined by non-linear regression analysis.

Pharmacokinetic Study in Rodents

This generalized protocol outlines an approach for determining the pharmacokinetic parameters of this compound in rats.

Workflow for Pharmacokinetic Study:

References

- 1. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of Hispidulin 7-Glucuronide: A Technical Guide for Researchers

An in-depth exploration of the pharmacological activities, underlying mechanisms, and experimental data related to Hispidulin and its primary metabolite, Hispidulin 7-glucuronide.

Executive Summary

Hispidulin, a flavonoid found in various medicinal plants, has demonstrated significant therapeutic potential across a spectrum of preclinical research, exhibiting anti-inflammatory, anticancer, and neuroprotective properties. However, following administration, Hispidulin is extensively metabolized to its 7-glucuronide conjugate, which is the predominant form found in systemic circulation. This technical guide synthesizes the current understanding of Hispidulin's bioactivity, postulating that the observed therapeutic effects are likely mediated by this compound, acting either directly or as a pro-drug that delivers the active aglycone to target tissues. This document provides a comprehensive overview of the quantitative data from key studies on Hispidulin, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts in this area.

Introduction: The Flavonoid and its Metabolite

Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone that has been the subject of numerous pharmacological studies.[1][2] Its glucuronidated form, this compound, is produced during first-pass metabolism in the intestine and liver.[3] While direct experimental data on the therapeutic effects of this compound are scarce, the principles of flavonoid metabolism suggest that this conjugate is of high physiological relevance.[3][4] Flavonoid glucuronides are known to circulate in the plasma and can be transported to various tissues where they may be hydrolyzed back to the active aglycone by β-glucuronidase, an enzyme often upregulated in pathological conditions such as cancer.[5] Furthermore, some flavonoid glucuronides have been shown to possess inherent biological activity.[4] This guide, therefore, presents the therapeutic potential of Hispidulin with the hypothesis that this compound is a key player in its in vivo efficacy.

Potential Therapeutic Effects

Anti-Inflammatory Activity

Hispidulin has been shown to possess potent anti-inflammatory properties in various in vitro and in vivo models.[2] It has been observed to downregulate the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and MCP-1, in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] The anti-inflammatory actions of Hispidulin are attributed to its ability to modulate key signaling pathways, including NF-κB and MAPK cascades.[6][7]

Anticancer Activity

A significant body of research points to the anticancer potential of Hispidulin across various cancer cell lines and in vivo models.[8][9][10] Its anticancer effects are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[10][11] Hispidulin has been shown to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential use in combination therapies.[10]

Neuroprotective Effects

Hispidulin has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury and other neurological conditions.[7][12][13] Its mechanisms of action in the central nervous system include the suppression of neuroinflammation, reduction of oxidative stress, and modulation of neurotransmitter systems.[7][14] Studies suggest that Hispidulin can cross the blood-brain barrier, a critical attribute for a neuroprotective agent.[15]

Quantitative Data

The following tables summarize the quantitative data from key studies on Hispidulin, providing a basis for comparison and further investigation.

Table 1: Anti-Inflammatory Activity of Hispidulin

| Cell Line/Model | Stimulant | Outcome Measured | Concentration/Dose of Hispidulin | Result | Reference |

| HUVECs | P. gingivalis LPS | mRNA levels of MCP-1, IL-1β, IL-8 | 10 µM | Significant decrease | [6] |

| Rat hippocampus | Kainic acid | Production of IL-1β, IL-6, TNF-α | Not specified | Suppression | [7] |

Table 2: Anticancer Activity of Hispidulin

| Cell Line | Assay | Parameter | Concentration of Hispidulin | Result | Reference |

| NCI-H460 | MTT Assay | Cell Viability | 4-60 µM (24h) | Dose-dependent decrease | [8] |

| A549 | MTT Assay | Cell Viability | 4-60 µM (24h) | Dose-dependent decrease | [8] |

| NCI-H460 | Flow Cytometry | Apoptosis | 15, 30 µM (24h) | Significant increase | [8] |

| A549 | Flow Cytometry | Apoptosis | 15, 30 µM (24h) | Significant increase | [8] |

| CNE-2Z Xenograft | In vivo | Tumor Volume | 20 mg/kg/day | 57.9% reduction | [16] |

Table 3: Neuroprotective Activity of Hispidulin

| Model | Injury | Outcome Measured | Dose of Hispidulin | Result | Reference |

| Rat | Cerebral Focal I/R | Infarct Size | Not specified | Decrease | [12] |

| Rat | Cerebral I/R | Brain Edema | Not specified | Decrease | [12][13] |

| Rat | Cerebral I/R | Neurological Deficit | Not specified | Improvement | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Hispidulin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., NCI-H460, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Hispidulin (e.g., 0, 4, 8, 15, 30, 60 µM) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat cancer cells with Hispidulin at the desired concentrations (e.g., 15 and 30 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., CNE-2Z) into the flank of nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment and control groups. Administer Hispidulin (e.g., 20 mg/kg/day, intraperitoneally) or vehicle control for a specified period.

-

Tumor Measurement: Measure tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).

α-Glucosidase Inhibition Assay

-

Reaction Mixture Preparation: In a 96-well plate, add 0.1 M PBS, followed by the test compound (e.g., flavonoid glucuronide) at various concentrations and α-glucosidase solution (0.1 U/mL).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.

-

Second Incubation: Incubate the plate again at 37°C for a defined period (e.g., 40 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of Na₂CO₃.

-

Absorbance Reading: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

-

Inhibition Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Hispidulin are underpinned by its interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of Hispidulin in inflammatory diseases, cancer, and neurological disorders. While the majority of detailed mechanistic and quantitative data pertains to the aglycone form, the metabolic fate of Hispidulin in vivo points towards a critical role for its 7-glucuronide conjugate. Future research should focus on directly investigating the pharmacological activities of this compound to confirm its contribution to the observed therapeutic effects. Elucidating the mechanisms of its transport, tissue distribution, and deconjugation will be crucial for the development of Hispidulin-based therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound and its primary metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hispidulin: a promising anticancer agent and mechanistic breakthrough for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hispidulin: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hispidulin Protects Against Focal Cerebral Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hispidulin exhibits neuroprotective activities against cerebral ischemia reperfusion injury through suppressing NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective potential of hispidulin and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Hispidulin 7-Glucuronide: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidulin 7-glucuronide, a flavonoid glucuronide, has been identified in a variety of plant species, particularly within the Asteraceae and Lamiaceae families. This technical guide provides a detailed overview of the history of its discovery and isolation, complete with experimental protocols and quantitative data. Furthermore, it delves into the biological activities of its aglycone, hispidulin, with a focus on the implicated signaling pathways, offering insights for future research and drug development.

Introduction

This compound is a naturally occurring flavone glycoside. It consists of the aglycone hispidulin (5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) linked to a glucuronic acid moiety at the 7-position. The presence of the glucuronic acid group significantly increases its water solubility compared to the aglycone. This compound has been reported in various medicinal plants, including those from the Centaurea, Cirsium, and Salvia genera [cite 1, 3]. While much of the research has focused on the biological activities of hispidulin, understanding the properties and isolation of its glucuronide form is crucial for a comprehensive toxicological and pharmacological evaluation.

Discovery and Isolation History

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₁₂ | [cite 1, 14, 22] |

| Molecular Weight | 476.39 g/mol | [cite 1, 14, 22] |

| CAS Number | 31105-76-7 | [cite 1, 14, 22] |

| Appearance | Solid | [cite 4] |

| Purity (commercial) | ≥95% (LC/MS-ELSD) | [cite 4, 24, 27] |

| Storage Temperature | -20°C | [cite 4, 27] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material typically involves extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methods for isolating flavonoid glycosides from plant extracts.

Extraction

-

Plant Material Preparation : Dried and powdered aerial parts of the plant (e.g., Cirsium or Salvia species) are used as the starting material.

-

Solvent Extraction : The powdered plant material is exhaustively extracted with a polar solvent, typically methanol or a methanol-water mixture, at room temperature or under reflux.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids and other non-polar compounds. Flavonoid glycosides, being polar, will remain predominantly in the aqueous or ethyl acetate fraction.

-

Column Chromatography : The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20.

-

Silica Gel Chromatography : A gradient elution is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a polar solvent (e.g., methanol).

-

Sephadex LH-20 Chromatography : This is a common method for separating flavonoids. The column is typically eluted with methanol.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC is often necessary.

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is a typical mobile phase.

-

Detection : UV detection at a wavelength corresponding to the absorption maximum of the flavonoid (typically around 280 nm and 340 nm) is used to monitor the elution.

-

Fraction Collection : Fractions corresponding to the peak of this compound are collected.

-

-

Purity Assessment : The purity of the isolated compound is assessed by analytical HPLC and LC-MS.

Quantitative Data

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features | Source |

| UV λmax (in Methanol) | ~275, 335 nm | General flavonoid spectra |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the hispidulin aglycone and the glucuronic acid moiety. Key signals include the anomeric proton of the glucuronic acid. | Inferred from related compounds |

| ¹³C NMR (DMSO-d₆) | Carbon signals for the hispidulin skeleton and the glucuronic acid. | Inferred from related compounds |

| LC-MS/MS ([M+Na]⁺) | Precursor ion at m/z 499.0834. | [cite 1, 14, 22] |

| MS/MS Fragmentation | Major fragments at m/z 323.0392 (aglycone + Na) and loss of the glucuronic acid moiety (176 Da). | [cite 1, 14, 22] |

Bioassay-Guided Isolation and Biological Activity

Bioassay-guided fractionation is a powerful strategy to identify and isolate bioactive compounds from natural sources. In this approach, the crude extract and subsequent fractions are tested for a specific biological activity, and the most active fractions are further purified.

While specific studies on the biological activity of this compound are limited, the activity of its aglycone, hispidulin, is well-documented. Hispidulin exhibits significant anti-inflammatory and anti-cancer properties [cite 9, 17]. It is important to note that the glucuronide form may have different pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory Activity

Hispidulin has been shown to inhibit the production of pro-inflammatory mediators. It can suppress the activation of signaling pathways such as NF-κB and STAT3 in response to inflammatory stimuli like lipopolysaccharide (LPS) [cite 11].

Anti-cancer Activity

Hispidulin has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. A key signaling pathway implicated in the anti-cancer effects of hispidulin is the PI3K/Akt pathway [cite 2, 4, 5].

Signaling Pathways

The biological activities of hispidulin are mediated through its interaction with several key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by hispidulin is a major mechanism of its anti-cancer effects.

Conclusion

This compound is a naturally occurring flavonoid with a history rooted in the phytochemical exploration of the Asteraceae family. While its isolation and characterization have been documented, a significant portion of the detailed biological activity studies has been directed towards its aglycone, hispidulin. The established anti-inflammatory and anti-cancer properties of hispidulin, largely mediated through the PI3K/Akt pathway, suggest that this compound may serve as a pro-drug or possess its own unique biological activities. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. This guide provides a foundational resource for researchers to build upon in their exploration of this and other related flavonoid glucuronides.

Hispidulin 7-glucuronide: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidulin 7-glucuronide, a flavonoid glycoside, is a subject of growing interest in pharmacological research due to the known bioactive properties of its aglycone, hispidulin. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound. Due to a notable lack of specific quantitative data in publicly available literature, this document also furnishes detailed, adaptable experimental protocols for determining these critical physicochemical parameters. Furthermore, this guide explores the biological context of hispidulin, detailing its known interactions with key signaling pathways, which may provide insights into the potential therapeutic applications of its glucuronidated form.

Introduction

Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone with a range of documented biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2]. In biological systems, flavonoids are often metabolized into glucuronidated forms to enhance their water solubility and facilitate excretion. This compound is one such metabolite. Understanding the solubility and stability of this glucuronide is paramount for its effective study and development as a potential therapeutic agent, as these properties directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage.

This guide aims to consolidate the available information on the solubility and stability of this compound, provide standardized methodologies for its characterization, and offer a visual representation of the known signaling pathways of its aglycone.

Physicochemical Properties

This compound is chemically identified as (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl)oxy]oxane-2-carboxylic acid. Its fundamental properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 31105-76-7 | [3][4] |

| Molecular Formula | C₂₂H₂₀O₁₂ | [3][4] |

| Molecular Weight | 476.39 g/mol | [3][4] |

| Appearance | Solid | [4] |

Table 1: General Physicochemical Properties of this compound.

Solubility Profile

Table 2: Solubility of this compound (Qualitative and Predicted). Note: This table is intended as a template for experimental data. Currently, no specific quantitative values have been published.

| Solvent | Solubility (at 25°C) | Observations |

| Water | Data not available | Expected to be sparingly soluble to soluble |

| Phosphate-Buffered Saline (pH 7.4) | Data not available | Crucial for physiological relevance |

| Methanol | Data not available | Commonly used for stock solutions |

| Ethanol | Data not available | Relevant for extraction and formulation |

| Dimethyl Sulfoxide (DMSO) | Data not available | High solubility is anticipated |

| Acetone | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in experimental and pharmaceutical contexts.

Solid-State Stability

Commercial suppliers indicate that this compound is stable for at least two years when stored as a solid at -20°C in a well-closed container, protected from light and air[3][5].

Solution Stability

Information on the stability of this compound in solution is limited. One supplier suggests that stock solutions prepared in advance should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks[5]. However, it is recommended to prepare solutions fresh on the day of use whenever possible[5].

Table 3: Stability of this compound. Note: This table serves as a template for data from forced degradation studies.

| Condition | Solvent/Matrix | Incubation Time | Degradation (%) | Degradants Identified |

| Acidic (e.g., pH 1.2) | Aqueous Buffer | Data not available | Data not available | Data not available |

| Neutral (e.g., pH 7.4) | Aqueous Buffer | Data not available | Data not available | Data not available |

| Basic (e.g., pH 9.0) | Aqueous Buffer | Data not available | Data not available | Data not available |

| Thermal (e.g., 60°C) | Specify Solvent | Data not available | Data not available | Data not available |

| Photolytic (UV/Vis) | Specify Solvent | Data not available | Data not available | Data not available |

| Oxidative (e.g., H₂O₂) | Specify Solvent | Data not available | Data not available | Data not available |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a general approach for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Aqueous buffers of different pH (e.g., 1.2, 7.4, 9.0)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in the desired solvents or buffers.

-

Stress Conditions:

-

pH Stress: Incubate the solutions at different pH values at a constant temperature.

-

Thermal Stress: Expose the solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic Stress: Expose the solutions to controlled UV and visible light in a photostability chamber.

-

Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., H₂O₂) to the solution.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Immediately analyze the samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).

-

Quantify the remaining percentage of this compound.

-

If using HPLC-MS, attempt to identify the major degradation products.

-

-

Data Evaluation: Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.

Biological Context: Signaling Pathways of Hispidulin

While direct studies on the signaling pathways affected by this compound are lacking, the biological activities of its aglycone, hispidulin, have been investigated. It is plausible that this compound may be hydrolyzed in vivo to hispidulin, which can then exert its biological effects. Hispidulin has been shown to interact with several key signaling pathways, notably the PI3K/Akt pathway and inflammatory cytokine signaling.

Inhibition of the PI3K/Akt Signaling Pathway

Hispidulin has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis[6][7]. This inhibition is often associated with its anti-cancer properties[2][6][7].

Caption: Hispidulin inhibits the PI3K/Akt pathway.

Modulation of Inflammatory Cytokine Production

Hispidulin has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in various cell types[4][8]. This anti-inflammatory effect is likely mediated through the inhibition of signaling pathways like NF-κB.

Caption: Hispidulin inhibits IL-6 production.

Conclusion

This technical guide highlights a significant gap in the scientific literature concerning the quantitative solubility and stability of this compound. While qualitative data suggests good stability of the solid form under refrigerated conditions, comprehensive studies are required to establish a full physicochemical profile. The provided experimental protocols offer a standardized framework for researchers to generate these crucial data. The known interactions of the aglycone, hispidulin, with key signaling pathways such as PI3K/Akt and inflammatory cytokine production provide a strong rationale for further investigation into the therapeutic potential of this compound. Future research should focus on generating empirical data on its solubility and stability to facilitate its development from a research compound to a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hispidulin Alleviates Mast Cell-Mediated Allergic Airway Inflammation through FcεR1 and Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Hispidulin, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hispidulin induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hispidulin Protects C6 Astroglial Cells Against H2O2-Induced Injury by Attenuating Oxidative Stress, Inflammation, and Apoptosis | MDPI [mdpi.com]

Spectroscopic and Biological Insights into Hispidulin 7-glucuronide: A Technical Guide for Researchers

Introduction: Hispidulin 7-glucuronide, a flavonoid glycoside, is a natural product of interest in the fields of pharmacology and drug development. Understanding its structural and biological properties is crucial for elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the available spectroscopic data (Mass Spectrometry and Nuclear Magnetic Resonance), detailed experimental protocols, and insights into the potential biological signaling pathways modulated by its aglycone, hispidulin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Mass Spectrometry Data

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of flavonoid glycosides like this compound. The mass spectrometry data provides key information regarding the molecular weight and fragmentation pattern of the molecule.

Table 1: Summary of Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₂₀O₁₂ | [1][2][3] |

| Molecular Weight | 476.39 g/mol | [1][3][4] |

| Precursor Ion (m/z) [M+Na]⁺ | 499.0834 | [3] |